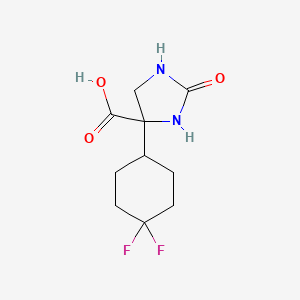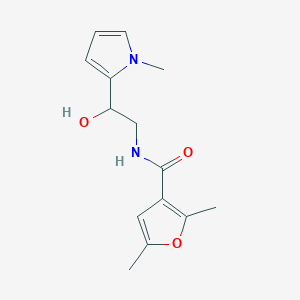
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, also known as HPPH, is a synthetic compound that has been used in scientific research for its potential applications in photodynamic therapy (PDT). PDT is a type of cancer treatment that involves the use of light and a photosensitizer, such as HPPH, to selectively destroy cancer cells.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves the absorption of light energy by the photosensitizer, which causes it to enter an excited state. This excited state then reacts with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, that can damage cellular components and lead to cell death. This compound has been shown to have high singlet oxygen quantum yield, which makes it an effective photosensitizer for PDT.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high tumor selectivity in animal studies. It has also been shown to accumulate preferentially in tumor tissue, making it an effective photosensitizer for PDT. In addition, this compound has been shown to have minimal dark toxicity, which means that it does not cause significant damage to cells in the absence of light.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide as a photosensitizer in PDT is its high tumor selectivity and low toxicity. This makes it a promising candidate for cancer treatment. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide. One area of research could focus on improving the solubility of this compound in aqueous solutions to make it easier to administer in clinical settings. Another area of research could focus on developing new methods for delivering this compound to tumor tissue, such as using nanoparticles or other targeted delivery systems. Additionally, further studies could be conducted to investigate the potential applications of this compound in fluorescence imaging and cancer detection.
Synthesemethoden
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 2,5-dimethylfuran with 3-bromo-1-propanol to form 3-(2,5-dimethylfuran-3-yl)propan-1-ol. This compound is then reacted with 1-methyl-1H-pyrrole-2-carboxylic acid to form 3-(2,5-dimethylfuran-3-yl)-N-(1-methyl-1H-pyrrol-2-yl)propanamide. Finally, this compound is reacted with hydroxylamine hydrochloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been studied for its potential applications in photodynamic therapy (PDT). PDT involves the use of light and a photosensitizer, such as this compound, to selectively destroy cancer cells. This compound has been shown to have high tumor selectivity and low toxicity, making it a promising candidate for PDT. In addition, this compound has also been studied for its potential applications in fluorescence imaging and as a diagnostic tool for cancer detection.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-7-11(10(2)19-9)14(18)15-8-13(17)12-5-4-6-16(12)3/h4-7,13,17H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRKYLCMCDEVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2801391.png)
![{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2801392.png)
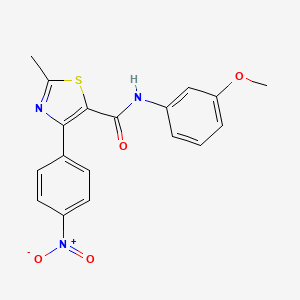
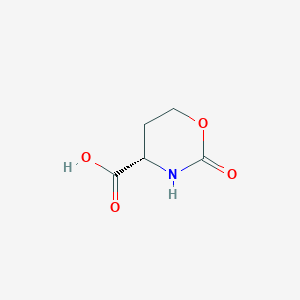
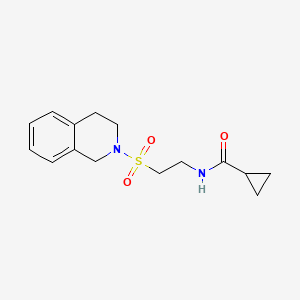
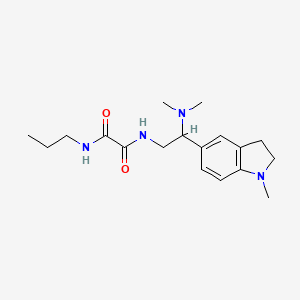
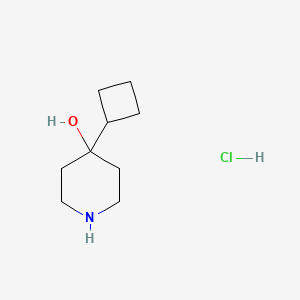

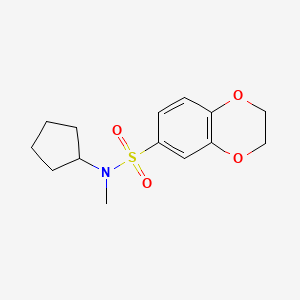
![3-methyl-N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylthio)phenyl]benzamide](/img/structure/B2801406.png)
![Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2801407.png)
![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2801408.png)
![N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2801410.png)
